molecular formula C17H21N3O2 B7512963 (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone

(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone

Cat. No. B7512963
M. Wt: 299.37 g/mol
InChI Key: SEJGBCLLHFAENC-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone, also known as DIMEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DIMEB is a synthetic compound that belongs to the class of morpholine derivatives and has been found to possess various biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone is not fully understood. However, it has been proposed that (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone may exert its biological and pharmacological effects by modulating various signaling pathways and enzymes in the body. For example, (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess various biochemical and physiological effects, which make it a promising candidate for scientific research. Some of the potential biochemical and physiological effects of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone include:
1. Inhibition of inflammatory mediators: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders.
2. Induction of apoptosis: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of various cancers.
3. Modulation of neurotransmitters: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to modulate the levels of various neurotransmitters in the brain, which makes it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has several advantages and limitations for lab experiments. Some of the advantages of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone include:
1. Easy synthesis: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone can be easily synthesized using standard laboratory equipment, which makes it a readily available compound for scientific research.
2. Potent biological activity: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess potent biological activity, which makes it a promising candidate for scientific research.
Some of the limitations of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone include:
1. Limited research: There is limited research available on the biological and pharmacological properties of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone, which makes it difficult to fully understand its potential applications.
2. Lack of clinical trials: There are no clinical trials available on the safety and efficacy of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone in humans, which makes it difficult to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone. Some of the potential future directions for research on (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone include:
1. Clinical trials: Clinical trials are needed to determine the safety and efficacy of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone in humans.
2. Mechanistic studies: Mechanistic studies are needed to fully understand the mechanism of action of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone and its potential applications in various fields.
3. Structure-activity relationship studies: Structure-activity relationship studies are needed to identify the key structural features of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone that are responsible for its biological and pharmacological properties.
4. Formulation studies: Formulation studies are needed to develop suitable formulations of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone for various applications.
Conclusion:
In conclusion, (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess various biological and pharmacological properties, which make it a promising candidate for scientific research. The synthesis method of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone is relatively simple, and it can be easily synthesized using standard laboratory equipment. However, there is limited research available on the biological and pharmacological properties of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone, and more research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone involves the reaction of 4-(imidazol-1-ylmethyl)phenylamine with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the final product. The overall synthesis method of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess various biological and pharmacological properties, which make it a promising candidate for scientific research. Some of the potential applications of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone in scientific research include:
1. Anti-inflammatory activity: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory disorders.
2. Anticancer activity: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
3. Antimicrobial activity: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess antimicrobial activity against various bacterial and fungal strains.
4. Neuroprotective activity: (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of various neurodegenerative disorders.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-9-20(10-14(2)22-13)17(21)16-5-3-15(4-6-16)11-19-8-7-18-12-19/h3-8,12-14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJGBCLLHFAENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone

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